4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide
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Description
“4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide” is a complex chemical compound. It features a benzene ring bound to a piperidine ring . This structure is the base for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
Synthesis Analysis
The synthesis of this compound involves the use of specific precursor chemicals . In the illicit manufacture of fentanyl and its analogues, traffickers have adapted their approach to use alternative precursor chemicals . Three of these precursor chemicals, norfentanyl, 4-AP and 1-boc-4-AP, have now been placed under international control .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzene ring bound to a piperidine ring . As one of the mono-methylated fentanyl derivatives, it carries an additional methyl group at the 1-position of the ethyl bridge of the phenethyl moiety .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Safety and Hazards
Properties
IUPAC Name |
4-phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-2-20(26)25-12-10-22(11-13-25,16-6-4-3-5-7-16)21(27)24-17-8-9-18-19(14-17)28-15-23-18/h2-7,15,17H,1,8-14H2,(H,24,27)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVDTPMZOFAFTC-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCC4=C(C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N[C@H]3CCC4=C(C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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